molecular formula C9H10O3 B1604033 4-Hydroxy-5-methoxy-2-methylbenzaldehyde CAS No. 42044-81-5

4-Hydroxy-5-methoxy-2-methylbenzaldehyde

Cat. No. B1604033
CAS RN: 42044-81-5
M. Wt: 166.17 g/mol
InChI Key: MNMCHJAOXXQRID-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-2-methylbenzaldehyde , also known as 4-Hydroxy-o-anisaldehyde , is an organic compound with the chemical formula C9H10O3 . It falls within the class of benzaldehyde derivatives and exhibits interesting properties due to its aromatic structure. The compound is characterized by a hydroxy group (OH) at the para position, a methoxy group (OCH3) at the meta position, and a methyl group (CH3) at the ortho position on the benzene ring .


Synthesis Analysis

The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde involves various methods, including condensation reactions, oxidation processes, and modifications of existing benzaldehyde derivatives. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, it can be synthesized by the oxidation of 4-methoxy-2-methylbenzyl alcohol using suitable oxidizing agents .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde consists of a benzene ring with the aforementioned substituents. The hydroxy group provides polarity, while the methoxy and methyl groups contribute to steric effects. The compound’s aromaticity plays a crucial role in its reactivity and biological interactions .


Physical And Chemical Properties Analysis

  • Melting Point : The compound typically melts in the range of 262-267°C .
  • Density : Its density is approximately 1.107 g/mL at 25°C .
  • Refractive Index : The refractive index at n20/D is 1.571 .

Scientific Research Applications

Photochemical Properties

  • Photochemistry of o-Tolualdehydes : The impact of oxy and dioxy substituents on photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) is significant. Specifically, 4-methoxy or 4,5-dioxy substituents prevent the formation of o-QDM in 4-hydroxy-5-methoxy-2-methylbenzaldehyde (Charlton & Koh, 1988).

Synthesis and Derivatives

  • Anodic Acetoxylation : Anodic oxidation of similar compounds leads to acetoxylated products, indicating potential applications in synthetic organic chemistry (Ohmori, Matsumoto, & Masui, 1980).
  • Synthesis of Chalcones : Derivatives like 4-hydroxy-3-methylchalcone synthesized from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde have demonstrated antibacterial activity, suggesting potential in the development of antibacterial agents (Hapsari et al., 2018).

Chemical Modifications

  • Ring Omethylation : Research on the selective introduction of methyl groups into the benzene ring of similar compounds shows potential for the development of new synthetic pathways (Sinhababu & Borchardt, 1983).

Applications in Solid Phase Organic Synthesis

  • Amide-Based Linkers : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid-phase organic synthesis, demonstrating their utility in the synthesis of secondary amides (Swayze, 1997).

Biological Applications

  • Antibacterial Activities : Research on methylchalcone derivatives synthesized from related compounds showed significant antibacterial activity, indicating potential applications in developing new antibacterial drugs (Ismiyarto et al., 2018).

Molecular Structure Studies

  • Density Functional Study : Investigations into the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, can provide insights into intramolecular charge transfer and bonding features (Nataraj, Balachandran, & Karthick, 2011).

properties

IUPAC Name

4-hydroxy-5-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMCHJAOXXQRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633965
Record name 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-methylbenzaldehyde

CAS RN

42044-81-5
Record name 4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-5-methylphenol (50.0 g, 362 mmol) in CH2Cl2 (1000 mL) at −5° C. were added titanium (IV) chloride (80.0 mL, 724 mmol) slowly via syringe (internal temperature was kept below 0° C. during addition) and dichloromethyl methyl ether (52.9 mL, 593 mmol). After being stirred at room temperature for 3 h, the mixture was poured into ice water. The resulting precipitate was collected by filtration and then washed with EtOAc and Et2O to afford 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. 1H NMR (CDCl3) δ 10.22 (s, 1H), 7.38 (s, 1H), 6.81 (s, 1H), 6.14 (s, 1H), 3.96 (s, 3H), 2.62 (s, 3H); LC/MS: (IE, m/z) (M+1)+=16.0; tR=2.06 min.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
catalyst
Reaction Step One
Quantity
52.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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